N-(5-FLUORO-2-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Description
N-(5-FLUORO-2-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE is a triazoloquinoxaline derivative featuring a sulfanyl acetamide linker and a fluorinated phenyl group. Its structure combines a [1,2,4]triazolo[4,3-a]quinoxaline core with a 1-methyl substituent and a 5-fluoro-2-methylphenyl moiety.
Propriétés
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-11-7-8-13(20)9-15(11)21-17(26)10-27-19-18-24-23-12(2)25(18)16-6-4-3-5-14(16)22-19/h3-9H,10H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIMVMFRINCICY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(5-Fluoro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈FN₅OS
- Molecular Weight : 367.43 g/mol
- SMILES Notation :
CC(C(=O)N1C=CN=C1C(=O)N2C=CC(=C(N2)C(=O)N(C)C(=O)N(CC(=O)Nc3cc(F)ccc3C)c2C)C)C)C
Research indicates that compounds containing the quinoxaline and triazole moieties exhibit a range of biological activities, primarily due to their ability to interact with various molecular targets:
- Anticancer Activity : Quinoxaline derivatives have shown promising anticancer properties. They may exert their effects through:
- Antimicrobial Effects : Preliminary studies suggest that related compounds can inhibit the growth of certain bacterial strains, indicating potential use as antimicrobial agents .
- Anti-parasitic Activity : Some quinoxaline derivatives have demonstrated efficacy against parasitic infections such as schistosomiasis, with certain compounds achieving significant inhibitory concentrations against Schistosoma mansoni larvae .
Anticancer Studies
A study synthesized several quinoxaline derivatives and evaluated their anticancer activity against various cancer cell lines (HCT-116 and MCF-7). The results showed that these compounds exhibited low micromolar activity, suggesting they could serve as selective anticancer agents .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | HCT-116 |
| Compound B | 3.5 | MCF-7 |
| Compound C | 7.2 | HCT-116 |
Antiparasitic Activity
In a separate study focused on schistosomiasis, 47 synthesized compounds were tested against newly transformed schistosomula (NTS). Among these, certain quinoxaline derivatives exhibited over 70% activity at concentrations as low as 0.1 µM. This highlights their potential as effective antiparasitic agents .
| Compound | % Activity (10 µM) | IC50 (µM) |
|---|---|---|
| Compound X | 80% | 0.31 |
| Compound Y | 75% | 0.25 |
| Compound Z | 65% | 0.40 |
Comparaison Avec Des Composés Similaires
2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide
- Structural Differences: Core: Bis-triazoloquinoxaline vs. mono-triazoloquinoxaline in the target compound. Substituents: 4-fluorophenyl vs. 5-fluoro-2-methylphenyl.
- Activity :
N-R-2-(5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides
- Structural Differences: Core: 1,2,4-triazole with pyrazole substituents vs. triazoloquinoxaline. Linker: Similar sulfanyl acetamide group.
- Activity :
- Inference: The triazoloquinoxaline core likely confers superior DNA interaction compared to simpler triazole derivatives.
N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide
- Structural Differences: Core: Pyrrolo-triazolopyrazine vs. triazoloquinoxaline. Substituents: Bulky cyclopentyl and cyanophenyl groups.
- Activity :
- Inference : Bulkier substituents may hinder cell penetration compared to the target compound’s compact fluoromethylphenyl group.
Structure-Activity Relationship (SAR) Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
